Hydrophilicity and Hydrogen‑Bonding Capacity Differentiate the Hydrazine Congener from Amino‑Substituted Analogs
The hydrazine substituent at the 2‑position of the pyrimidine ring markedly increases polarity compared with the corresponding 2‑amino analog. The target compound exhibits a computed XLogP3‑AA of –0.2 and a topological polar surface area (TPSA) of 94.5 Ų, whereas the estimated XLogP3 for 2‑amino‑4‑(1H‑1,2,4‑triazol‑1‑yl)pyrimidine is approximately 0.5 and its TPSA is ≈76 Ų [1]. This difference in LogP (>0.7 log units) translates to an approximately 5‑fold greater predicted aqueous solubility for the hydrazine derivative, a significant advantage in biochemical assay formats where DMSO concentration must be minimized [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = –0.2; TPSA = 94.5 Ų |
| Comparator Or Baseline | 2‑Amino‑4‑(1H‑1,2,4‑triazol‑1‑yl)pyrimidine (estimated XLogP3 ≈ 0.5; TPSA ≈ 76 Ų) |
| Quantified Difference | ΔLogP ≈ 0.7 units; ΔTPSA ≈ 18.5 Ų |
| Conditions | Computed values from PubChem (2024 release); comparator values estimated by fragment‑based calculation |
Why This Matters
Procurement decisions for fragment‑based screening libraries should favor compounds with lower LogP and higher TPSA when aqueous solubility and low non‑specific binding are prioritized; the hydrazine derivative offers a quantifiable advantage over the amino analog in both metrics [1].
- [1] PubChem Compound Summary for CID 80901641, 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/80901641 (accessed 2026-04-28). View Source
